molecular formula C12H11FO4 B2973595 Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate CAS No. 741286-49-7

Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate

Cat. No.: B2973595
CAS No.: 741286-49-7
M. Wt: 238.214
InChI Key: WSBMAIRNVYYQKO-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate is a chemical compound with the molecular formula C12H11FO4. It is known for its unique structure, which includes a fluorine atom and two oxo groups attached to a benzenebutanoate backbone. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate typically involves the reaction of ethyl benzenebutanoate with fluorinating agents under controlled conditionsThe reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to ensure consistent quality and yield. The final product is purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate involves its interaction with specific molecular targets. The fluorine atom and oxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Ethyl 3-fluoro-a,g-dioxo-benzenebutanoate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-a,g-dioxo-benzenebutanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-bromo-a,g-dioxo-benzenebutanoate: Contains a bromine atom in place of fluorine.

    Ethyl 3-iodo-a,g-dioxo-benzenebutanoate: Features an iodine atom instead of fluorine.

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical behavior and reactivity.

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBMAIRNVYYQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (123 g, 362 mmol) in ethanol (300 mL) at 0° C. was added a solution of diethyl oxalate (49.4 mL, 362 mmol) in ethanol (25 mL) and the resulting solution was stirred for 10 min. 1-(3-Fluorophenyl)ethanone (50 g, 362 mmol) in ethanol (25 mL) was added and the reaction mixture was stirred at room temperature for 16 h. Ethanol was distilled off under reduced pressure and the residue obtained was quenched with ice cold water and the brown product was filtered. This crude product was purified by ISCO using 220 g silica gel column and 20% ethyl acetate in hexane as eluent. The combined fractions were concentrated to afford Intermediate 4A (62.5 g, 73%). MS(ES): m/z=239 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 15.13 (bs, 1H), 7.77-7.83 (m, 1H), 7.67-7.73 (m, 1H), 7.51 (td, J=8.03, 5.48 Hz, 1H), 7.29-7.37 (m, 1H), 7.28 (s, 1H), 4.43 (q, J=7.18 Hz, 2H), 1.40-1.47 (m, 3H).
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
49.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
73%

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